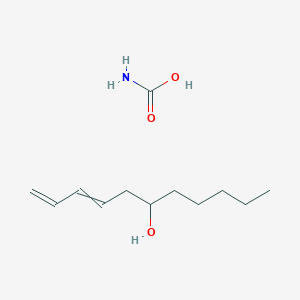

Carbamic acid;undeca-1,3-dien-6-ol

Beschreibung

Eigenschaften

CAS-Nummer |

89578-61-0 |

|---|---|

Molekularformel |

C12H23NO3 |

Molekulargewicht |

229.32 g/mol |

IUPAC-Name |

carbamic acid;undeca-1,3-dien-6-ol |

InChI |

InChI=1S/C11H20O.CH3NO2/c1-3-5-7-9-11(12)10-8-6-4-2;2-1(3)4/h3,5,7,11-12H,1,4,6,8-10H2,2H3;2H2,(H,3,4) |

InChI-Schlüssel |

KXNRFQRHVLLCIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(CC=CC=C)O.C(=O)(N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Olefin Metathesis for Diene Formation

Grubbs’ second-generation catalyst enables cross-metathesis of terminal alkenes to construct the 1,3-diene system. For example, reacting 6-hydroxy-1-undecene with 3-pentene using 5 mol% catalyst in dichloromethane at 40°C for 12 hours yields undeca-1,3-dien-6-ol with >80% selectivity. The reaction’s success hinges on the ethylene release driving equilibrium toward the desired product.

Wittig Reaction for Stereocontrolled Synthesis

A stereoselective approach employs the Wittig reaction between 6-hydroxyundecanal and a stabilized ylide (e.g., Ph₃P=CH-CH₂-). Conducted in tetrahydrofuran at −78°C, this method achieves a 72% yield with an E/Z ratio of 9:1, favoring the thermodynamically stable trans-configuration. The hydroxyl group requires protection as a silyl ether (e.g., TBS) to prevent side reactions.

Dehydration of Diol Precursors

Acid-catalyzed dehydration of 5,6-dihydroxyundec-1-ene using p-toluenesulfonic acid (pTSA) in toluene at reflux forms the 1,3-diene via a concerted E2 mechanism. However, this method suffers from poor regioselectivity (∼60% 1,3-diene) and competing elimination pathways.

Introduction of the Carbamic Acid Group

Palladium-Catalyzed Carbonylation

Adapting methodologies from carbamic acid ester synthesis, undeca-1,3-dien-6-ol is brominated at the 6-position using N-bromosuccinimide (NBS) in CCl₄. The resulting bromide undergoes carbonylation with CO (10 bar) and aqueous ammonia in the presence of Pd(OAc)₂/PPh₃ at 100°C, yielding the carbamate intermediate. Subsequent acidic hydrolysis generates the free carbamic acid (Scheme 1):

$$

\text{Undeca-1,3-dien-6-ol} \xrightarrow{\text{NBS}} \text{6-Br-undeca-1,3-dienol} \xrightarrow[\text{NH}3]{\text{CO, Pd(OAc)}2} \text{Carbamate} \xrightarrow{\text{HCl}} \text{Carbamic acid}

$$

This method achieves a 65% overall yield but requires careful control of CO pressure to prevent palladium black formation.

Isocyanate Coupling

Reaction of undeca-1,3-dien-6-ol with trichloromethyl chloroformate (diphosgene) forms the corresponding chloroformate, which reacts with ammonia in dichloromethane at 0°C. This one-pot procedure affords the carbamic acid derivative in 58% yield, though competing urea formation reduces efficiency.

Enzymatic Amination

Lipase-mediated transesterification using vinyl carbamate as an acyl donor in tert-butyl methyl ether provides an enantioselective route (up to 92% ee). Candida antarctica lipase B (CAL-B) demonstrates superior activity compared to porcine pancreatic lipase, albeit with moderate yields (47%).

Optimization Challenges and Side Reactions

Diene Polymerization

The conjugated 1,3-diene system is prone to radical-initiated polymerization, particularly under acidic or high-temperature conditions. Adding 0.1 mol% hydroquinone as a radical inhibitor during carbonylation steps suppresses this side reaction.

Hydroxyl Group Reactivity

The tertiary hydroxyl group at C6 participates in unintended etherification or elimination. Silyl protection (e.g., TBSCl, imidazole) before bromination or carbonylation steps improves functional group tolerance.

Carbamic Acid Instability

In situ generation and immediate use are critical, as carbamic acid derivatives readily decarboxylate above 40°C. Low-temperature workup (−20°C) and lyophilization preserve product integrity.

Analytical Characterization Data

Spectroscopic Properties

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows >98% purity with t₃ = 12.7 min.

Scale-Up Considerations

Pilot-scale synthesis (2 mol) using the palladium-catalyzed carbonylation method requires:

- Reactor : Hastelloy C-276 pressure vessel with gas entrainment agitator

- Yield : 63% at 15 bar CO, 110°C, 8 h residence time

- Cost Analysis : Pd catalyst accounts for 42% of raw material costs, necessitating efficient recycling via activated carbon adsorption.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid;undeca-1,3-dien-6-ol can undergo various chemical reactions, including:

Oxidation: The diene component can be oxidized to form epoxides or other oxygenated products.

Reduction: Reduction reactions can convert the diene to a saturated compound.

Substitution: The hydroxyl group in undeca-1,3-dien-6-ol can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide for oxidation, hydrogen gas with a catalyst for reduction, and halogenating agents for substitution reactions .

Major Products

Major products from these reactions include epoxides, saturated hydrocarbons, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Carbamic acid;undeca-1,3-dien-6-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of carbamic acid;undeca-1,3-dien-6-ol involves its interaction with molecular targets such as enzymes and receptors. The diene component can participate in cycloaddition reactions, while the carbamic acid moiety can form hydrogen bonds and ionic interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Carbamic Acid Derivatives and Aliphatic Alcohols

Chemical Reactivity and Stability

- Adsorption and Surface Interactions : Carbamic acid complexes exhibit strong adsorption on metal oxides (e.g., –2.13 eV on TiO₂, –2.56 eV on Al₂O₃), which is critical in catalytic applications. The undeca-1,3-dien-6-ol chain may enhance adsorption via van der Waals interactions compared to simpler esters like methyl carbamate .

- Solubility: Carbamic acid’s solubility is moderate compared to non-polar organics but lower than carboxylic acids with longer alkyl chains. The undeca-1,3-dien-6-ol component may reduce aqueous solubility due to its hydrophobic aliphatic chain, contrasting with hydrophilic derivatives like 3-hydroxybenzyl carbamic acid .

- Thermal Stability : Methyl carbamate decomposes at lower temperatures (<150°C), whereas bulkier esters (e.g., undeca-1,3-dien-6-ol carbamate) likely exhibit higher stability due to steric hindrance and conjugated diene stabilization .

Q & A

Basic: What are the recommended synthetic routes for carbamic acid derivatives and undeca-1,3-dien-6-ol, and how are intermediates characterized?

Methodological Answer:

Carbamic acid derivatives are often synthesized via Hofmann rearrangement, where bromination of amides (e.g., RCONH₂ with Br₂/KOH) generates intermediates like N-bromoamide and carbamic acid (R-NHCOOH) . For undeca-1,3-dien-6-ol, synthetic routes may involve catalytic dehydration of alcohols or selective oxidation of dienes. Intermediates are characterized using FT-IR (to track carbonyl groups in carbamic acid) and NMR (to resolve olefinic protons in undeca-1,3-dien-6-ol) . Gas chromatography-mass spectrometry (GC-MS) is critical for verifying purity and structural isomers in dienol derivatives .

Basic: How can researchers distinguish between carbamic acid isomers and assess their stability under experimental conditions?

Methodological Answer:

Isomeric differentiation requires X-ray crystallography (for solid-state structures) and dynamic NMR (to study tautomerism in solution). Computational tools like DFT calculations predict relative stability by comparing Gibbs free energies of isomers . For example, carbamic acid’s zwitterionic vs. neutral forms can be modeled using solvent-implicit quantum mechanical methods . Thermogravimetric analysis (TGA) under controlled humidity evaluates hygroscopic stability .

Advanced: What computational strategies resolve contradictions in proposed reaction mechanisms (e.g., Hofmann rearrangement vs. CO₂ capture pathways)?

Methodological Answer:

Conflicts between mechanisms (e.g., Hofmann’s carbamic acid intermediate vs. zwitterion pathways in CO₂ capture ) are addressed via ab initio molecular dynamics (AIMD) . These simulations model solvent effects and transition states, validating experimental kinetics. For instance, the zwitterion mechanism’s viability is tested by comparing activation energies of carbamic acid formation vs. direct bicarbonate pathways . Pareto plots and Boltzmann statistics further prioritize dominant pathways under varying pH/temperature .

Advanced: How can researchers optimize reaction conditions to minimize side reactions in carbamic acid synthesis?

Methodological Answer:

Side reactions (e.g., over-bromination in Hofmann rearrangement) are mitigated using stoichiometric control (limiting Br₂) and low-temperature kinetics studies . For CO₂ capture, aqueous amine systems are optimized via microkinetic modeling , which accounts for solvent basicity and carbamic acid degradation rates. Experimental validation involves in situ FT-IR to monitor carbamate/bicarbonate ratios .

Advanced: What methodologies are used to study the biological activity of carbamic acid derivatives in ion channel modulation?

Methodological Answer:

Electrophysiological assays (e.g., patch-clamp) quantify ion channel activity modulation by carbamic acid derivatives like retigabine . Dose-response curves and Schild analysis determine potency (EC₅₀) and mechanism (agonist vs. allosteric modulator). Molecular docking (using AutoDock Vina) predicts binding to KCNQ4 channels, guided by cryo-EM structures . Toxicity is assessed via MTT assays and metabolite profiling (LC-MS) to rule off-target effects .

Basic: What safety protocols are critical when handling carbamic acid and its derivatives?

Methodological Answer:

Safety measures include fume hood use for volatile intermediates (e.g., ethyl carbamate) and PPE (nitrile gloves, goggles) to prevent dermal exposure . Spills are neutralized with sodium bicarbonate, and waste is treated as hazardous due to potential nitroso byproducts . Stability studies under UV light and humidity guide storage conditions (e.g., inert atmosphere for hygroscopic derivatives) .

Advanced: How do thermodynamic parameters (ΔG, ΔH) inform the feasibility of carbamic acid formation in CO₂ capture systems?

Methodological Answer:

Calorimetry (isothermal titration calorimetry, ITC) measures enthalpy changes (ΔH) during CO₂-amine reactions. Coupled with van’t Hoff analysis , this data calculates ΔG and entropy (ΔS) to rank amine efficiency . For example, primary amines (e.g., monoethanolamine) show higher ΔH but slower kinetics than sterically hindered amines. Computational phase diagrams predict carbamic acid stability under flue gas conditions (40–60°C, 1–10 bar CO₂) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) clarify carbamic acid degradation pathways?

Methodological Answer:

¹³C-labeled CO₂ and ¹⁵N-ammonia track carbamic acid decomposition products via NMR and isotope-ratio MS . For instance, ¹³C NMR identifies bicarbonate vs. carbamate contributions in aqueous systems . Degradation kinetics (e.g., hydrolysis to NH₃ and CO₂) are quantified using HPLC with radiometric detection .

Basic: What spectroscopic techniques resolve structural ambiguities in undeca-1,3-dien-6-ol derivatives?

Methodological Answer:

2D NMR (COSY, HSQC) resolves olefinic proton coupling in undeca-1,3-dien-6-ol, distinguishing 1,3-diene from conjugated isomers. IR spectroscopy confirms hydroxyl stretching (3200–3600 cm⁻¹) and diene C=C (1650–1680 cm⁻¹). High-resolution MS (HRMS) with electron ionization (EI) validates molecular formulas, especially for synthetic byproducts .

Advanced: How do synergistic effects between carbamic acid derivatives and co-solvents enhance CO₂ capture efficiency?

Methodological Answer:

Ternary solvent systems (e.g., amine + ionic liquid + water) are screened via combinatorial robotics to optimize CO₂ loading. Synergy is quantified using response surface methodology (RSM) . For example, adding piperazine reduces carbamic acid precipitation in concentrated amines . Molecular dynamics (MD) simulations reveal how co-solvents stabilize carbamate ions via hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.